Ethyl 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, an ethyl ester group, and a chlorinated dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 2-chloro-4,6-dimethylphenol with an appropriate alkylating agent to form 2-(2-chloro-4,6-dimethylphenoxy)ethyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidine derivative.
Esterification: The piperidine derivative undergoes esterification with ethyl chloroformate to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. The process may also be scaled up using continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
Ethyl 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate
- Ethyl 1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine-4-carboxylate
- Ethyl 1-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate
Uniqueness
Ethyl 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its chlorinated phenoxyethyl moiety and piperidine ring make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO3.ClH/c1-4-22-18(21)15-5-7-20(8-6-15)9-10-23-17-14(3)11-13(2)12-16(17)19;/h11-12,15H,4-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYRRSKBNQAYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2Cl)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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